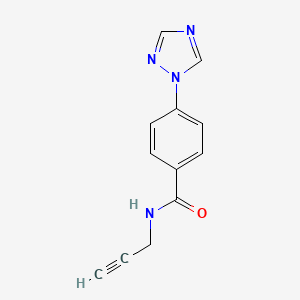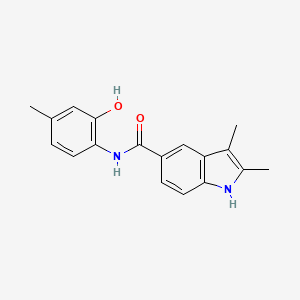
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. BPIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system and has been implicated in various neurological disorders.
作用机制
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in various neurological disorders, and its modulation has been shown to have therapeutic potential. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have anti-inflammatory and antioxidant effects. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific modulation of this target. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide. One direction is to further elucidate the mechanism of action of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide and its downstream effects on various signaling pathways and cellular processes. Another direction is to investigate the potential therapeutic applications of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide in various neurological disorders. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide could also be used as a tool compound to study the sigma-1 receptor and its role in various cellular processes. Finally, the synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide could be further optimized to improve the yield and purity of the compound.
合成方法
The synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide involves the reaction of 1-(naphthalen-1-yl)piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
科学研究应用
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-20-12-6-8-17-7-4-5-11-19(17)20)23-13-15-24(16-14-23)28(26,27)18-9-2-1-3-10-18/h1-12H,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUGEOFPHJYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)



![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)

![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)


